molecular formula C16H14Cl3F2N3OS2 B2432930 2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1215736-12-1

2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2432930
CAS No.: 1215736-12-1
M. Wt: 472.77
InChI Key: BXSJALZSNUNXAS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic specialty chemical offered for research and development purposes. This molecule features a complex structure incorporating a dichlorothiophene carboxamide core linked to a 4,6-difluorobenzothiazole moiety through a dimethylaminoethyl chain, presenting a multifunctional scaffold for chemical biology and drug discovery investigations. Compounds containing benzothiazole and thiophene rings are of significant interest in medicinal chemistry due to their broad pharmacological potential and are frequently investigated as key intermediates or target molecules in high-throughput screening campaigns . As a research compound, it may be utilized in the synthesis of more complex derivatives, the exploration of structure-activity relationships (SAR), and the development of novel bioactive agents . Researchers can employ this compound to probe biochemical pathways or as a building block in constructing compound libraries for various therapeutic areas. The presence of multiple halogen atoms and a basic amine group suggests potential for diverse molecular interactions. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For specific data on solubility, stability, and handling, please contact our technical support team.

Properties

IUPAC Name

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F2N3OS2.ClH/c1-22(2)3-4-23(15(24)9-7-12(17)26-14(9)18)16-21-13-10(20)5-8(19)6-11(13)25-16;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSJALZSNUNXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=C(SC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride , with CAS number 1215736-12-1 , is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies and findings.

  • Molecular Formula : C₁₆H₁₄Cl₂F₂N₃OS
  • Molecular Weight : 472.8 g/mol
  • Structure : The compound features a thiophene ring substituted with chlorine and fluorine atoms, along with a benzo[d]thiazole moiety, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

  • Mechanism of Action : The compound's structure suggests potential interactions with bacterial cell walls or enzymes involved in cell wall synthesis, as is common with many thiazole derivatives.
  • In Vitro Studies :
    • Bacterial Strains Tested : Various studies have assessed the compound against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
    • Results :
      • The compound exhibited moderate antibacterial activity against S. aureus with inhibition zones ranging from 10 to 15 mm depending on concentration.
      • It showed limited effectiveness against Gram-negative strains, particularly E. coli and P. aeruginosa, indicating a structure-dependent efficacy against different bacterial types .
  • Antifungal Activity : The compound also demonstrated antifungal properties against strains such as Candida albicans, with notable inhibition zones reported in several tests.
Bacterial StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus12Moderate
Escherichia coli7Weak
Pseudomonas aeruginosa8Weak
Candida albicans10Moderate

Anticancer Activity

  • Cell Lines Tested : Studies have evaluated the cytotoxic effects of the compound on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).
  • Findings :
    • The compound exhibited significant cytotoxicity against A549 cells with IC50 values indicating effective concentration ranges for inducing cell death.
    • Mechanistic studies suggested that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .

Case Studies

  • Synthesis and Evaluation : A comprehensive study synthesized several derivatives of thiazole and evaluated their biological activities. Among these, the target compound was highlighted for its promising antimicrobial properties .
  • Comparative Studies : In comparative studies involving metal complexes of benzothiazole derivatives, the target compound showed superior activity against specific bacterial strains compared to traditional antibiotics .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that derivatives with halogen substitutions can enhance the selectivity and potency against tumor cells by interfering with cellular signaling pathways involved in proliferation and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related compounds with similar structural features. The results showed significant inhibition of cell growth in breast and lung cancer cell lines, suggesting that 2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride may possess similar efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains and fungi. The presence of the thiophene ring is believed to contribute to its ability to disrupt microbial cell membranes.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This data suggests potential for development as an antimicrobial agent .

Neurological Studies

The dimethylamino group in the compound's structure indicates possible interactions with neurotransmitter systems. Research has explored its effects on neuroprotective pathways and its potential use in treating neurodegenerative diseases.

Case Study:
In a recent investigation published in Neuropharmacology, researchers found that similar compounds could modulate neurotransmitter release and exhibit neuroprotective effects in models of Alzheimer's disease . This suggests that this compound may warrant further study in this context.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronic devices. Its ability to act as a semiconductor has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings:
Studies have shown that incorporating halogenated compounds into polymer matrices can enhance charge transport properties. Research presented at the International Conference on Organic Electronics highlighted the improved efficiency of devices utilizing derivatives of this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient thiophene and benzothiazole rings facilitate NAS at halogenated positions:

  • Thiophene ring : Chlorine atoms at positions 2 and 5 undergo substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions (60–80°C, polar aprotic solvents like DMF) .

  • Benzothiazole ring : Fluorine at position 6 is less reactive than chlorine but can participate in high-temperature NAS (>100°C) with strong nucleophiles (e.g., Grignard reagents) .

Reaction Site Nucleophile Conditions Product Yield
Thiophene C2-ClPiperazineDMF, 70°C, 12hAmine derivative68%
Benzothiazole C6-FNaN₃DMSO, 120°C, 24hAzide analog42%

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux): Cleaves the amide bond, yielding 2,5-dichlorothiophene-3-carboxylic acid and 4,6-difluorobenzo[d]thiazol-2-amine.

  • Basic hydrolysis (NaOH, 80°C): Produces the carboxylate salt, which can be reprotonated to the free acid .

Mechanistic Insight :
The reaction proceeds via tetrahedral intermediate formation, with the dimethylaminoethyl group stabilizing transition states through hydrogen bonding .

Functionalization of the Dimethylaminoethyl Group

The tertiary amine undergoes alkylation and acylation:

  • Alkylation : Reacts with methyl iodide to form a quaternary ammonium salt, enhancing water solubility.

  • Acylation : Acetic anhydride acetylates the amine, forming a stable amide derivative (confirmed by NMR) .

Reaction Reagent Conditions Product
AlkylationCH₃ITHF, 25°C, 6hQuaternary salt
Acylation(CH₃CO)₂OPyridine, 50°CAcetylated analog

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Chlorine at C2 couples with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to form biaryl derivatives .

  • Buchwald-Hartwig : Amination at C5 with primary amines (Pd₂(dba)₃, Xantphos, 100°C) yields amino-thiophene analogs .

Key Data :

  • Suzuki coupling with 4-methoxyphenylboronic acid achieves 75% yield .

  • Buchwald-Hartwig amination with morpholine produces a 62% yield .

Salt Formation and Exchange

The hydrochloride counterion can be exchanged via metathesis:

  • Treatment with AgNO₃ replaces Cl⁻ with NO₃⁻, confirmed by ion chromatography.

  • Reaction with NaPF₆ in methanol yields the hexafluorophosphate salt, improving thermal stability .

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of C–Cl bonds on the thiophene ring, generating radical intermediates that dimerize or react with O₂ to form peroxides .

Stability Under Physiological Conditions

In vitro studies (pH 7.4, 37°C) show:

  • Hydrolysis : 15% degradation over 24 hours.

  • Oxidation : The dimethylamino group oxidizes to N-oxide (confirmed by LC-MS) .

Q & A

Q. What synthetic routes are commonly employed for preparing thiophene-3-carboxamide derivatives with benzo[d]thiazole substituents?

Methodological Answer: Thiophene-carboxamide derivatives are typically synthesized via cyclization reactions using isothiocyanates and hydrazinecarboxamides in polar aprotic solvents like acetonitrile or 1,4-dioxane. For example, describes a two-step protocol: (1) Condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides under reflux (1–3 min), followed by (2) cyclization in DMF with iodine and triethylamine to eliminate sulfur and form the thiazole ring . Similarly, highlights the use of benzoylisothiocyanate and hydrazine derivatives in ethanol or DMSO-d6, with product purification via recrystallization from methanol .

Q. How are structural confirmations of such complex heterocycles validated experimentally?

Methodological Answer: Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and IR spectroscopy. For instance, reports IR absorption peaks for C=N (1600–1650 cm⁻¹), C=O (~1700 cm⁻¹), and NH/OH stretches (3100–3450 cm⁻¹), while ¹H-NMR in DMSO-d6 resolves aromatic protons and substituent-specific shifts (e.g., dimethylaminoethyl protons at δ 2.2–3.5 ppm) . Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity (e.g., <1% deviation in C/H/N ratios) .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing yield in multi-step syntheses involving thiazole-thiophene hybrids?

Methodological Answer: Key factors include:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency but require rigorous drying to avoid side reactions (e.g., hydrolysis of isothiocyanates) .
  • Reaction time/temperature : Short reflux times (1–3 min) minimize decomposition of thermally labile intermediates, as shown in for trichloroethylcarboxamide cyclization .
  • Catalyst systems : Triethylamine aids in deprotonation during cyclization, while iodine acts as a mild oxidizing agent to eliminate sulfur .
    Statistical optimization (e.g., Design of Experiments) is recommended to balance competing factors.

Q. How can researchers resolve contradictions in bioactivity data for structurally similar thiophene-carboxamide derivatives?

Methodological Answer: Contradictions often arise from variations in substituent electronic effects or assay conditions. For example:

  • Electronic effects : Fluorine substituents (as in the 4,6-difluorobenzo[d]thiazole moiety) increase electronegativity, altering binding affinity to biological targets compared to non-fluorinated analogs .
  • Assay standardization : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) can skew IC₅₀ values. recommends using uniform protocols for antioxidant/phenolic compound assays, including triplicate measurements and positive controls (e.g., ascorbic acid) .

Q. What analytical strategies are recommended for studying the environmental fate of this compound (e.g., abiotic/biotic degradation)?

Methodological Answer: outlines a tiered approach:

  • Abiotic studies : Hydrolysis/photolysis experiments under controlled pH/UV conditions, with LC-MS/MS monitoring degradation products .
  • Biotic studies : Use soil microcosms or activated sludge systems to assess microbial degradation pathways. Metabolite identification via high-resolution MS (HRMS) and isotopic labeling can trace transformation routes .
  • Ecotoxicity : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines, correlating results with physicochemical properties (logP, pKa) .

Q. How can researchers ensure reproducibility in pharmacological studies involving this compound?

Methodological Answer:

  • Compound purity : Use HPLC (≥95% purity) with dual detection (UV/ELSD) to confirm batch consistency .
  • Solubility optimization : Pre-formulate the hydrochloride salt in DMSO/PEG-400 mixtures for in vivo studies, ensuring stock solution stability via NMR monitoring .
  • Dose-response validation : Include internal standards (e.g., cisplatin for cytotoxicity assays) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Data Contradiction Analysis

Q. Why might reported melting points (m.p.) vary for this compound across studies?

Methodological Answer: Variations in m.p. (~5–10°C differences) often stem from:

  • Polymorphism : Recrystallization solvents (e.g., MeOH vs. EtOAc) can yield different crystalline forms. notes m.p. discrepancies between crude and recrystallized products .
  • Hydrate formation : Hydrochloride salts may retain water unless dried under high vacuum (>24 h at 60°C) .
  • Impurity profiles : Residual solvents (DMF, dioxane) depress m.p.; DSC/TGA analysis is advised for accurate characterization .

Advanced Methodological Resources

For synthesis protocols, refer to (cyclization in DMF/iodine) and (hydrazide coupling in EtOH) . Environmental fate studies should follow ’s tiered framework , while pharmacological assays benefit from ’s antioxidant activity protocols .

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